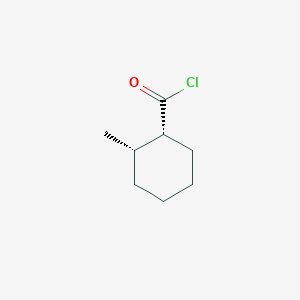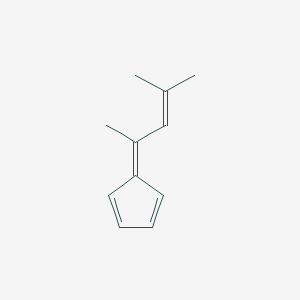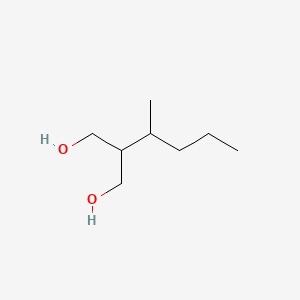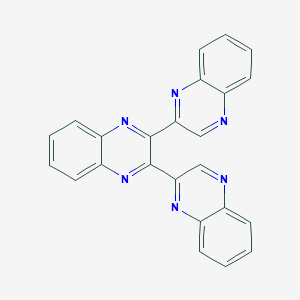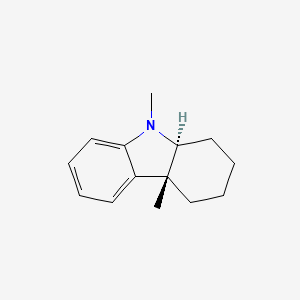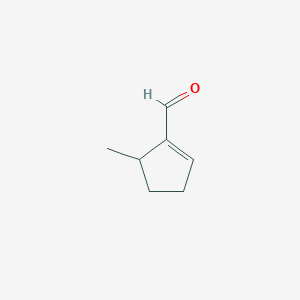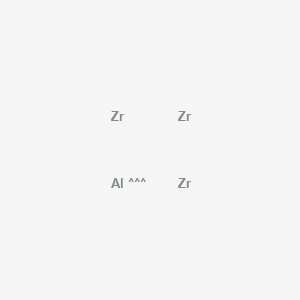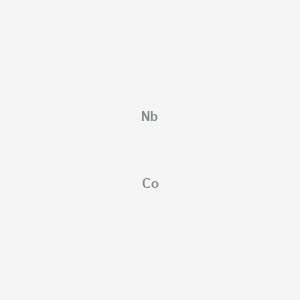
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and niobium form a variety of intermetallic compounds and alloys that have significant industrial and scientific applications. These compounds are known for their unique properties, such as high melting points, excellent mechanical strength, and resistance to oxidation and corrosion. The combination of cobalt and niobium is particularly interesting due to the synergistic effects that enhance their individual properties, making them suitable for high-performance materials and catalytic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt and niobium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of cobalt nitrate and niobium oxalate solutions using ammonium hydroxide as a precipitating agent. The resulting precipitate is then calcined to form the desired cobalt-niobium oxide .
Industrial Production Methods: In industrial settings, cobalt and niobium alloys are typically produced by melting pure metals in an arc furnace under an inert atmosphere. This process involves heating cobalt and niobium to high temperatures until they melt and form a homogeneous mixture. The molten alloy is then cooled and solidified to obtain the desired intermetallic compound .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt and niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt-niobium oxides can participate in redox reactions, where cobalt acts as a redox-active center and niobium provides structural stability .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and niobium compounds include hydrogen peroxide, ammonia, and various acids and bases. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving cobalt and niobium compounds include cobalt niobate, cobalt niobium oxide, and various mixed oxides. These products have unique properties that make them suitable for catalytic and electronic applications .
Aplicaciones Científicas De Investigación
Cobalt and niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia. In biology and medicine, cobalt-niobium alloys are explored for their potential use in biomedical implants due to their biocompatibility and mechanical strength. In industry, these compounds are used in the production of high-performance materials, such as superalloys and high-entropy alloys, which are essential for aerospace and automotive applications .
Mecanismo De Acción
The mechanism of action of cobalt and niobium compounds is primarily based on their redox properties and surface acidity. Cobalt acts as a redox-active center, facilitating electron transfer reactions, while niobium provides structural stability and enhances the overall catalytic activity. The interaction between cobalt and niobium in mixed oxides leads to improved catalytic performance and selectivity in various reactions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cobalt-niobium include cobalt-tantalum, cobalt-molybdenum, and cobalt-titanium alloys. These compounds share similar properties, such as high melting points and excellent mechanical strength .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox activity and structural stability. The synergistic effects between cobalt and niobium result in enhanced catalytic performance and resistance to oxidation and corrosion, making them superior to other similar compounds in certain applications .
Propiedades
Número CAS |
12139-72-9 |
|---|---|
Fórmula molecular |
CoNb |
Peso molecular |
151.83956 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/Co.Nb |
Clave InChI |
BDMHSCBWXVUPAH-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
